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Compound of Interest

Compound Name: 2,2'-Sulphonylbisethyl diacetate
CAS No.: 3763-72-2
Cat. No.: B15402384
Get Quote
. J

Executive Summary & Chemical Profile[2][3][4]

2,2'-Sulphonylbisethyl diacetate (also known as Bis(2-acetoxyethyl) sulfone) serves as a
pivotal intermediate in the production of Divinyl Sulfone (DVS), a potent cross-linking agent
used in protein conjugation, hydrogel formation, and textile modification.[1] Understanding its
spectroscopic signature is essential for monitoring the acetylation efficiency of its precursor,
2,2'-Sulfonyldiethanol, and ensuring purity before pyrolysis or nucleophilic substitution
reactions.[1]

Chemical Identity Table[5]
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Property Specification

IUPAC Name 2-(2-acetyloxyethylsulfonyl)ethyl acetate

Bis(2-acetoxyethyl) sulfone; 2,2'-
Common Synonyms ) )
Sulfonyldiethanol diacetate

CAS Number 3763-72-2
Molecular Formula CsH1406S
Molecular Weight 238.26 g/mol

) Colorless to pale yellow viscous liquid or low-
Physical State . .
melting solid

Solubilit Soluble in DMSO, Acetone, Chloroform; slightly
olubili
Y soluble in water (hydrolyzes slowly)

Synthesis & Mechanistic Context[1][2][3][6][7][8][9]

The spectroscopic identity of 2,2'-Sulphonylbisethyl diacetate is best understood through its
synthetic origin.[1] It is typically generated via the O-acylation of 2,2'-sulfonyldiethanol (Bis(2-
hydroxyethyl) sulfone) using acetic anhydride or acetyl chloride.[1]

This transformation results in distinct spectral shifts—most notably the disappearance of
hydroxyl signals and the emergence of ester functionalities—which serve as the primary quality
control metrics.[1]

Synthesis Pathway Diagram[1][9]

2,2'-Sulfonyldiethanol )
(CAS 2580-77-0) Acetylation
HO-CH2-CH2-S02-CH2-CH2-0OH Reflux, 2h) ; : Pyrolysi v
2,2'-Sulphonylbisethyl Diacetate yrolysis Divinyl Sulfone

(CAS 3763-72-2) 500°C, -2 ACOH (DVS)

________ L g AcO-CH2-CH2-SO2-CH2-CH2-OAc CH2=CH-S02-CH=CH2
Acetic Anhydride -
(Ac20) / Pyridine

Figure 1: Synthesis Pathway of 2,2'-Sulphonylbisethyl Diacetate from Diol Precursor.
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[1][7]
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of functional group conversion.[1]
The diagnostic feature is the complete suppression of the broad O-H stretch and the
appearance of strong carbonyl (C=0) and ester (C-O) bands.[1]
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Functional Group

Wavenumber
(cm™)

Intensity

Assignment &
Causality

C=0I1][2] Stretch

1735 -1750

Strong

Ester Carbonyl. The
defining peak for the
diacetate.[1] Indicates

successful acetylation.

[1]

S=0 Stretch

1290 - 1320

Strong

Asymmetric Sulfone.
Characteristic of the
sulfonyl core; largely
unaffected by

acetylation.[1]

S=0 Stretch

1120 - 1160

Strong

Symmetric Sulfone. A
reliable fingerprint

region for sulfones.[1]

C-O Stretch

1220 - 1250

Strong

Acetate Ester (C-O-
C). Confirms the ester

linkage.[1]

C-H Stretch

2900 — 3000

Medium

Alkyl Backbone.
Methylene (-CH2-)

stretches.[1]

O-H Stretch

Absent

N/A

Hydroxyl. Absence
confirms complete
conversion of the diol
precursor (~3400
cm™1).[1]

Nuclear Magnetic Resonance (NMR)

NMR analysis is critical for assessing purity and confirming the symmetry of the molecule.[1]

The molecule is centrosymmetric, resulting in a simplified spectrum where equivalent protons

on both "arms" integrate together.[1]
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'H NMR (Proton) Analysis (400 MHz, CDCIs)

The chemical shifts are dictated by the electron-withdrawing nature of the sulfone group and
the newly formed ester group.[1]
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Proton Chemical . o
Coupling Mechanistic

Environmen Shift (d Multiplicity Integration .
(J) Insight

t ppm)

Acetate
Methyl.
) Diagnostic
-O-CO-CHs 2.05-2.10 Singlet (s) 6H - ]
singlet for the
acetyl group.

[1]

Beta-
Methylene.
Deshielded
by the
sulfone
group.[1]
Slightly
downfield
shift vs. diol
(3.25 ppm)
due to

-S02-CHz- 3.35-3.45 Triplet (t) 4H ~6-7 Hz

inductive
effect of the

ester.[1]

Alpha-
Methylene.
significantly
deshielded by
the adjacent
-CH2-O- 4.40 - 4.50 Triplet (t) 4H ~6-7 Hz
ester oxygen.
[1] (Shifted
from ~3.8
ppm in the

diol).[1]

13C NMR (Carbon) Analysis (100 MHz, CDCl3)
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Carbon Environment Chemical Shift (6 ppm) Assighment

Carbonyl Carbon.

C=0 170.5 o _
Characteristic ester signal.[1]
Alpha-Carbon. Deshielded by
-CH2-O- 58.0 -59.5
oxygen.[1]
Beta-Carbon. Deshielded by
-S0O2-CHz- 53.0-54.5
sulfone.[1]
-CHs 20.5 Acetate Methyl.

Mass Spectrometry (MS)[1][3]

« |onization Mode: ESI (Positive) or EI.[1]
e Molecular lon [M+H]*: m/z 239.1 (Expected).[1]
e Fragmentation Pattern:
o m/z 179: Loss of Acetate group [M - OAc]*.[1]
o m/z 137: Loss of Acetic Acid [M - AcOH]*.[1]

o m/z 43: Acetyl cation [CH3CO]* (Base peak in EI).[1]

Experimental Protocol: Synthesis for Analysis

To generate a reference standard for spectroscopic verification, the following protocol is
recommended. This method ensures high purity suitable for NMR calibration.[1]

Reagents:
o 2,2'-Sulfonyldiethanol (CAS 2580-77-0): 10.0 g (65 mmol)[1]
o Acetic Anhydride: 20 mL (Excess)

e Pyridine (Catalyst/Base): 0.5 mL[1]
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» Solvent: Dichloromethane (DCM)[1][3]

Procedure:

Dissolution: Dissolve 2,2'-Sulfonyldiethanol in 50 mL of DCM in a round-bottom flask.

o Addition: Add Pyridine, followed by the slow, dropwise addition of Acetic Anhydride under
stirring at 0°C.

o Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours.
Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material (Rf ~0.[1]1) should
disappear, replaced by the product (Rf ~0.5).

o Workup: Wash the organic layer with 1M HCI (to remove pyridine), followed by saturated
NaHCO:s (to neutralize acetic acid), and finally brine.

e Drying: Dry over anhydrous MgSOa4 and concentrate in vacuo.

 Purification: If necessary, recrystallize from ethanol/hexane or purify via flash
chromatography.

Logic Visualization: NMR Assignment Flow

The following diagram illustrates the logical flow for assigning NMR signals based on the
chemical environment of the protons.
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Structure:
AcO - CH2(A) - CH2(B) - SO2 - CH2(B) - CH2(A) - OAc
(Symmetrical)

Environment A (Alpha to Oxygen) Environment B (Alpha to Sulfone) Acetate Methyl Group
High Electronegativity -> Deshielded Moderate Electronegativity -> Deshielded Isolated Spin System

%ulfone Effect Methyl Region
Signal A: ~4.45 ppm Signal B: ~3.40 ppm Signal C: ~2.10 ppm
Triplet (Couples with B) Triplet (Couples with A) Singlet (No coupling)

Figure 2: NMR Signal Assignment Logic for 2,2'-Sulphonylbisethyl Diacetate.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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